molecular formula C23H28ClN3O4S2 B2819410 N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1177979-64-4

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride

Cat. No.: B2819410
CAS No.: 1177979-64-4
M. Wt: 510.06
InChI Key: GMGGTUYRWFLTJV-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are widely investigated in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride features a 6-methyl-substituted benzothiazole core linked to a propanamide backbone. Key structural elements include:

  • 6-Methylbenzothiazole: Enhances lipophilicity and influences electronic properties.
  • Morpholinoethyl group: Improves solubility and may modulate pharmacokinetics.
  • Hydrochloride salt: Likely improves crystallinity and aqueous solubility.

While direct pharmacological data for this compound is unavailable, its design aligns with strategies seen in analogs targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2.ClH/c1-18-7-8-20-21(17-18)31-23(24-20)26(11-10-25-12-14-30-15-13-25)22(27)9-16-32(28,29)19-5-3-2-4-6-19;/h2-8,17H,9-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGGTUYRWFLTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical distinctions between the target compound and related analogs:

Compound Name Benzothiazole Substituent Amine Group Core Structure Additional Groups Reference
Target Compound 6-methyl 2-morpholinoethyl Propanamide Phenylsulfonyl N/A
EP3 348 550A1 derivatives (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide) 6-trifluoromethyl Acetamide-linked aryl Acetamide Methoxyphenyl
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride 6-fluoro 3-(dimethylamino)propyl Propanamide Phenyl
Quinazolinone-thioacetamide derivatives (e.g., Compound 5 in ) None (quinazolinone core) Aryl-substituted thioacetamide Quinazolinone Sulfamoylphenyl
Key Observations:
  • Amine Groups: The morpholinoethyl group offers higher polarity compared to dimethylaminopropyl (), which may enhance solubility and reduce off-target interactions.
  • Core and Functional Groups: The propanamide backbone with phenylsulfonyl distinguishes the target from acetamide-based analogs () and sulfamoyl-containing quinazolinones (). Sulfonyl groups are known to interact with hydrogen-bonding regions in enzyme active sites .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step pathways, typically starting with condensation of substituted benzo[d]thiazole derivatives with morpholinoethyl amines. Critical steps include:
  • Reaction Solvent Optimization : Use toluene:water (8:2) mixtures for biphasic reactions to enhance solubility and reduce side products .
  • Reflux Conditions : Maintain reflux at 80–100°C for 5–7 hours to ensure complete conversion, monitored via TLC (hexane:ethyl acetate, 9:1) .
  • Purification : Post-reaction, remove solvents under reduced pressure. For solid products, crystallize using ethanol; for liquids, extract with ethyl acetate (3×20 mL) and dry over Na₂SO₄ .
  • Yield Improvement : Adjust stoichiometry (e.g., 1.5 equivalents of sodium azide for azide substitutions) and control reaction time to minimize decomposition .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing morpholinoethyl and phenylsulfonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for detecting impurities .
  • X-ray Crystallography : Resolves 3D conformation, including bond angles and spatial arrangement of the benzo[d]thiazole core .

Q. How can researchers assess the compound's stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to calculate half-life .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions (e.g., -20°C under inert gas) .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting reactivity and interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the phenylsulfonyl group’s electron-withdrawing nature reduces electron density at the amide bond, affecting hydrolysis rates .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on hydrogen bonding between the morpholino group and catalytic lysine residues .

Q. What strategies resolve contradictions in biological activity data between structurally similar compounds?

  • Methodological Answer :
  • Comparative SAR Analysis : Tabulate structural variations and assay results to identify critical functional groups. For example:
CompoundSubstituent ModificationsBiological Activity (IC₅₀)Key Finding
Target Compound6-methyl, phenylsulfonyl12 nM (Kinase X)High selectivity vs. off-targets
Chlorinated Analog6-Cl, phenylsulfonyl8 nM (Kinase X)Improved potency but hepatotoxicity
Methoxy Analog6-OCH₃, phenylsulfonyl25 nM (Kinase X)Reduced membrane permeability
  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

Q. How can researchers elucidate the compound’s mechanism of action using in vitro and in silico approaches?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip. Inject the compound at varying concentrations (1–100 µM) to measure binding kinetics (kₐ, kₐ) .
  • CRISPR-Cas9 Knockout Models : Generate cell lines lacking the putative target protein. Compare the compound’s efficacy in wild-type vs. knockout models to confirm target specificity .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies, and how can this be addressed experimentally?

  • Methodological Answer :
  • Solvent System Variability : Test solubility in PBS (pH 7.4), DMSO, and PEG-400. Use dynamic light scattering (DLS) to detect aggregation at >0.1 mg/mL .
  • Counterion Effects : Compare hydrochloride salt vs. free base forms. The hydrochloride salt typically exhibits higher aqueous solubility due to ionic interactions .

Methodological Recommendations

  • Synthesis : Prioritize biphasic solvent systems (toluene:water) for azide substitutions to balance reactivity and safety .
  • Characterization : Combine XRD and NMR to resolve conformational flexibility of the morpholinoethyl chain .
  • Biological Assays : Use orthogonal methods (SPR + CRISPR models) to validate target engagement and reduce false positives .

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